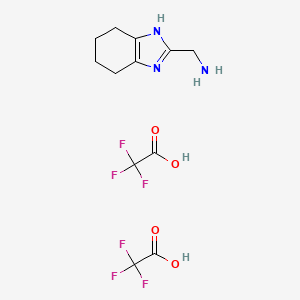

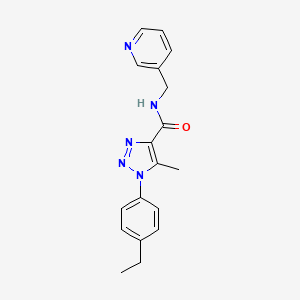

N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamides, such as "N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide," are a class of organic compounds known for their diverse biological activities. These compounds often feature in the development of new pharmaceuticals and materials due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of corresponding acids or acid chlorides with amines in the presence of dehydrating agents. For example, Patel and Dhameliya (2010) described the synthesis of benzylidene substituted benzamides with antimicrobial activities, which might share similar synthetic pathways to the compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including substituent effects on the benzamide core, can significantly influence their chemical behavior and biological activity. For instance, Mortimer et al. (2006) explored the structure-activity relationships in benzothiazole derivatives, demonstrating how modifications to the molecular structure can alter antiproliferative activities (Mortimer et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. The study by Grunder-Klotz and Ehrhardt (1991) on protecting groups for thiazetidine derivatives offers insight into possible chemical transformations relevant to benzamide compounds (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of benzamide derivatives in various environments. The research by Karabulut et al. (2014) on the molecular structure of benzamides, determined through X-ray diffraction and DFT calculations, provides valuable information on how these properties can be analyzed and predicted (Karabulut et al., 2014).

科学研究应用

合成和化学性质

杂环化合物的合成

为了潜在的抗肿瘤性能而进行的苯并[c][1,8]菲啰啉衍生物的合成涉及使用类似于N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺的化合物制备二甲氧基苯并[c][1,8]菲啰啉-6-酮。这个过程涉及苯甲酰胺衍生物的环化,并从苯基中间体产生意外的内部Diels-Alder加合物(Prado, Michel, Tillequin, & Koch, 2006)。

新化学基团的开发

3,4-二甲氧基苯甲基基团,类似于N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺的结构,被用于N-保护二苯基1,2-噻唑二氧化物衍生物。这个基团表现出易于消除,并影响了最终化合物的产率(Grunder-Klotz & Ehrhardt, 1991)。

杀螨化合物的合成

对含有氧肟醚基团的新型1,3-噁唑烯进行研究,利用了与N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺结构相似的中间体化合物。这些化合物表现出显著的杀螨活性,并有潜在应用于控制蜘蛛螨(Li et al., 2014)。

生物和药理研究

抗癌药物的开发

合成新的苯并噻唑酰肼类化合物,与N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺相关,用于其作为抗癌药物的潜力。这些化合物对各种癌细胞系表现出有希望的活性(Osmaniye et al., 2018)。

用于生物应用的染料研究

含硒的新型芳基偶氮噻唑分散染料被合成并用于抗微生物和抗肿瘤活性的测试。这些化合物与N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺结构相关,显示出体外高效率(Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015)。

用于治疗目的的ACAT抑制

N-(4,5-二苯基噻唑-2-基)的新衍生物被制备为潜在的酰基辅酶A:胆固醇O-酰基转移酶(ACAT)抑制剂,展示了与N-(4,5-二苯基噻唑-2-基)-2,3-二甲氧基苯甲酰胺结构相关的化合物的多样药理潜力(Romeo et al., 1999)。

属性

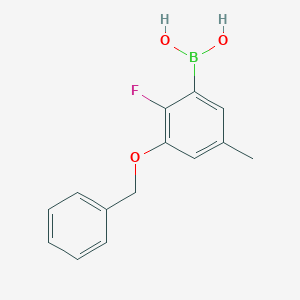

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-15-9-14-18(21(19)29-2)23(27)26-24-25-20(16-10-5-3-6-11-16)22(30-24)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILVNLMDGAPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

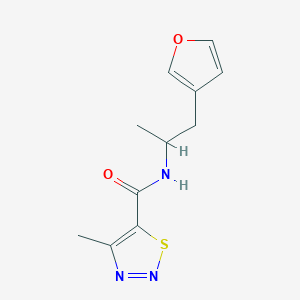

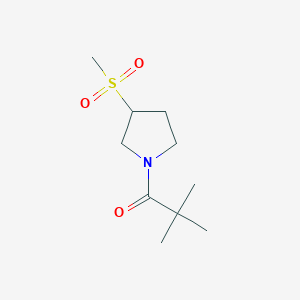

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

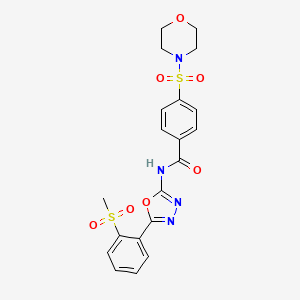

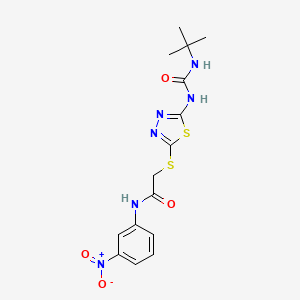

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)

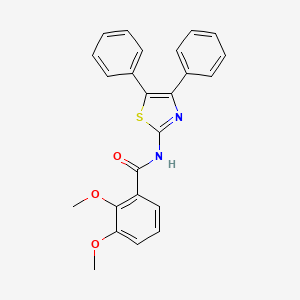

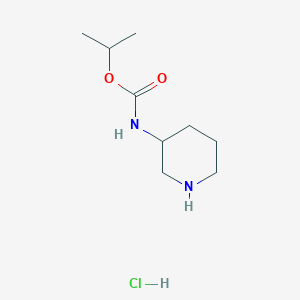

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)